molecular formula C16H20N2O B2409117 N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797740-83-0

N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2409117
CAS No.: 1797740-83-0
M. Wt: 256.349
InChI Key: XESYIGRDYBIFJM-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-8-azabicyclo[321]oct-2-ene-8-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.

    Introduction of the carboxamide group: This step involves the reaction of the bicyclic intermediate with an appropriate amine, such as 3,4-dimethylaniline, under conditions that promote amide bond formation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
  • N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid
  • N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

Uniqueness

N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide stands out due to its specific bicyclic structure and the presence of both dimethylphenyl and carboxamide groups. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-11-6-7-13(10-12(11)2)17-16(19)18-14-4-3-5-15(18)9-8-14/h3-4,6-7,10,14-15H,5,8-9H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESYIGRDYBIFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2C3CCC2C=CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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